N-(2,4-dichlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
N-(2,4-dichlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Uniqueness
N-(2,4-dichlorophenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H16Cl2N4O3 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H16Cl2N4O3/c1-29-13-5-2-11(3-6-13)14-10-23-26-17(9-18(27)25-19(14)26)20(28)24-16-7-4-12(21)8-15(16)22/h2-8,10,17H,9H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
SQXNVNYBFUXNMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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